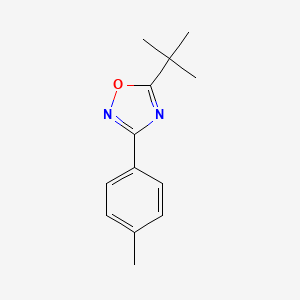

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

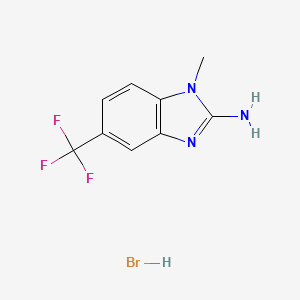

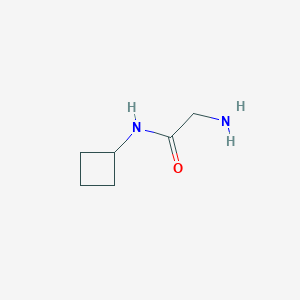

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . The compound is characterized by the presence of an oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and a p-tolyl group at the 3-position . The InChI code for the compound is 1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 .Physical And Chemical Properties Analysis

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole has a molecular weight of 216.28 g/mol . It has a XLogP3 value of 4, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Aplicaciones Científicas De Investigación

Agricultural Biological Activities

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole: derivatives have been studied for their potential in agriculture, particularly as chemical pesticides. These compounds exhibit a broad spectrum of biological activities that are crucial for managing plant diseases which pose a significant threat to food security .

Nematocidal Activity

Some derivatives have shown moderate activity against Meloidogyne incognita , a species of nematodes that can cause considerable damage to crops .

Anti-Fungal Activity

These compounds also display anti-fungal properties, particularly against Rhizoctonia solani , a pathogen responsible for rice sheath wilt and other significant agricultural diseases .

Antibacterial Effects

Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight. The efficacy of these compounds has been found to be superior to some existing treatments .

Antibacterial Agents for Rice Bacterial Diseases

The derivatives of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole have shown promise as antibacterial agents against rice bacterial diseases. They have been effective against both Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) , which cause leaf blight and leaf streaks, respectively .

Rice Bacterial Leaf Blight

Some compounds have been identified with moderate to excellent antibacterial ability against Xoo , which can lead to significant crop loss .

Rice Bacterial Leaf Streak

The derivatives have also been effective against Xoc , providing an alternative approach to managing this disease .

Potential Alternative Templates for Novel Antibacterial Agents

The research indicates that 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole derivatives, especially those containing a trifluoromethyl pyridine moiety, could serve as potential templates for the discovery of novel antibacterial agents. This opens up new avenues for the development of more efficient treatments for bacterial diseases in crops .

Chemical Synthesis

The compound 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole itself is used in chemical synthesis. It serves as a building block in the design and creation of various derivatives with potential biological activities .

Drug Discovery

Oxadiazole derivatives are recognized for their role in drug discovery. They can serve as alternatives when instability of other groups is observed, such as during hydrolysis . This suggests that 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole could be investigated for its potential in pharmaceuticals.

Direcciones Futuras

While specific future directions for 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole were not found in the search results, oxadiazole derivatives are of interest in various fields of research due to their diverse biological activities . Further studies could explore the potential applications of this compound in medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

5-tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELJJHQDCFHIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674369 |

Source

|

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole | |

CAS RN |

1020253-10-4 |

Source

|

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372419.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)

![2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1372431.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)